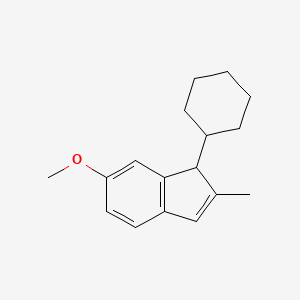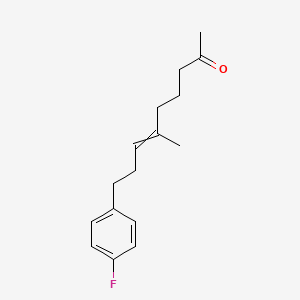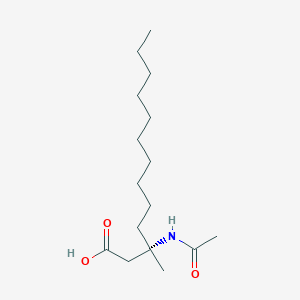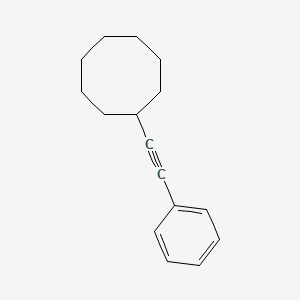
(Phenylethynyl)cyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phenylethynyl)cyclooctane is a chemical compound characterized by a cyclooctane ring substituted with a phenylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylethynyl)cyclooctane typically involves the alkynylation of cyclooctane derivatives. One efficient method is the iron-catalyzed hydrogen atom transfer protocol, which allows for the assembly of acetylenic motifs into functional alkenes . This method involves the use of acetylenic sulfones and readily available alkenes, with excellent Markovnikov selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed reactions to construct the desired alkyne moieties. These methods are scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (Phenylethynyl)cyclooctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the alkyne group.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases for nucleophilic alkynylation, transition metal catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(Phenylethynyl)cyclooctane has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of (Phenylethynyl)cyclooctane involves its interaction with molecular targets through its phenylethynyl group. The iron-catalyzed hydrogen atom transfer protocol provides insight into the catalytic cycle and radical-mediated processes that facilitate the formation of C(sp3)–C(sp) bonds
Vergleich Mit ähnlichen Verbindungen
Phenylacetylene: Similar in structure but lacks the cyclooctane ring.
Cyclooctyne: Contains the cyclooctane ring but lacks the phenylethynyl group.
Phenylcyclooctane: Similar but without the alkyne functionality.
Uniqueness: (Phenylethynyl)cyclooctane is unique due to the combination of the cyclooctane ring and the phenylethynyl group, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it a valuable subject for research and application .
Eigenschaften
CAS-Nummer |
918638-79-6 |
|---|---|
Molekularformel |
C16H20 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-phenylethynylcyclooctane |
InChI |
InChI=1S/C16H20/c1-2-5-9-15(10-6-3-1)13-14-16-11-7-4-8-12-16/h4,7-8,11-12,15H,1-3,5-6,9-10H2 |
InChI-Schlüssel |
YFXJNFWYRXZMND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


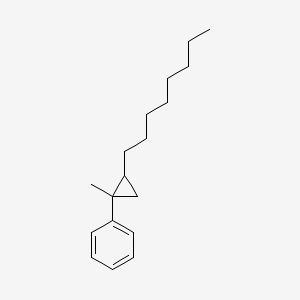
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)
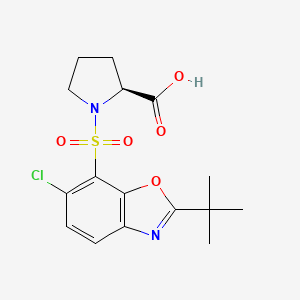
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
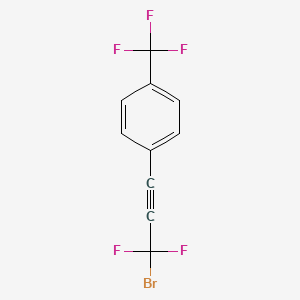
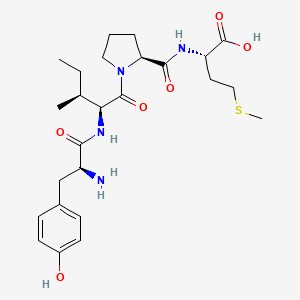
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)

![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
